molecular formula C10H6F5NO B14011842 4-(2,4-difluoroanilino)-1,1,1-trifluorobut-3-en-2-one

4-(2,4-difluoroanilino)-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B14011842
M. Wt: 251.15 g/mol
InChI Key: IGTOXEOKGNMXHE-UHFFFAOYSA-N
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Description

4-(2,4-Difluoroanilino)-1,1,1-trifluorobut-3-en-2-one is a synthetic organic compound characterized by the presence of multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-difluoroanilino)-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of 2,4-difluoroaniline with a trifluorobut-3-en-2-one derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of continuous flow reactors allows for better control of reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluoroanilino)-1,1,1-trifluorobut-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-(2,4-Difluoroanilino)-1,1,1-trifluorobut-3-en-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,4-difluoroanilino)-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: A precursor used in the synthesis of 4-(2,4-difluoroanilino)-1,1,1-trifluorobut-3-en-2-one.

    1,1,1-Trifluorobut-3-en-2-one: Another precursor used in the synthesis of the target compound.

Uniqueness

This compound is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-(2,4-difluoroanilino)-1,1,1-trifluorobut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F5NO/c11-6-1-2-8(7(12)5-6)16-4-3-9(17)10(13,14)15/h1-5,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTOXEOKGNMXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC=CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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